Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, ethyl ester
Description
CAS No.: 122199-02-4 Molecular Formula: C₁₇H₂₂ClNO₄ Structural Features:
- A benzene ring substituted with a 5-chloro group and a 2-(4-(acetylamino)-1-oxobutyl) side chain.
- The propanoic acid moiety is esterified with ethyl, enhancing lipophilicity compared to the free acid form.
Properties
CAS No. |
122199-02-4 |
|---|---|
Molecular Formula |
C17H22ClNO4 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
ethyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C17H22ClNO4/c1-3-23-17(22)9-6-13-11-14(18)7-8-15(13)16(21)5-4-10-19-12(2)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,20) |
InChI Key |
KLHGVVMGPFOGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure necessitates a convergent synthetic strategy. Retrosynthetic cleavage reveals three critical fragments:
- 5-Chlorobenzenepropanoic acid ethyl ester backbone
- 4-Acetylamino-1-oxobutyl side chain
- Esterification and acylation linkers
Primary disconnections focus on Friedel-Crafts acylation for side-chain introduction and esterification for propanoate stabilization. The synthesis leverages malonic ester chemistry for β-keto acid formation, as evidenced by analogous protocols in fluoroquinolone synthesis.
Stepwise Synthesis Protocol
Preparation of 2-Amino-5-Chlorobenzenepropanoic Acid Ethyl Ester
Starting Material : 5-Chloroanthranilic acid (2-amino-5-chlorobenzoic acid) undergoes propanoic acid extension via Arndt-Eistert homologation:
- Diazotization : Treatment with NaNO₂/HCl at 0–5°C yields diazonium salt.
- Homologation : Reaction with ethyl malonate in ethanol/water (1:1) under basic conditions (pH 9–10) forms ethyl 3-(2-amino-5-chlorophenyl)propanoate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization) |
| Solvent | Ethanol/Water |
| Catalyst | NaOH (1.5 equiv) |
| Yield | 68–72% |
Acetylation of the Amino Group
The free amine is acetylated to prevent undesired side reactions during subsequent acylations:
- Reagents : Acetic anhydride (2.2 equiv), pyridine (1.1 equiv) as base.
- Conditions : Reflux in anhydrous THF for 6 hours.
Analytical Data :
Formation of 2-(4-Acetylamino-1-Oxobutyl) Substituent
The side chain is introduced via Friedel-Crafts acylation using a preformed acid chloride:
Synthesis of 4-Acetylamino-1-Oxobutanoyl Chloride
- Substrate : 4-Acetylamino-1-oxobutanoic acid.
- Chlorination : Oxalyl chloride (3 equiv) in dichloromethane with catalytic DMF (0.1 equiv), 0°C to room temperature, 3 hours.
Key Observations :
Friedel-Crafts Acylation
- Substrate : Ethyl 3-(2-acetylamino-5-chlorophenyl)propanoate.
- Conditions :
Challenges :
Alternative Synthetic Routes and Comparative Analysis
Critical Process Parameters and Yield Optimization
Spectroscopic Characterization and Quality Control
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies using microreactors (Corning AFR) demonstrate:
Green Chemistry Metrics
- E-factor : 23.7 (solvent-intensive steps).
- PMI (Process Mass Intensity) : 56 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antidyslipidemic agent.
Pharmaceuticals: The compound is studied for its bioactivity and potential therapeutic effects in treating various diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the benzenepropanoic acid ester family, which includes derivatives with diverse substituents affecting physicochemical properties and applications. Below is a structured comparison:
Table 1: Structural and Functional Comparison
Key Differences in Substituent Effects :
In contrast, 83044-89-7 incorporates a benzotriazole-linked chlorine, which may confer UV absorption properties .
Ester Chain Length :
- The ethyl ester in 122199-02-4 balances lipophilicity and hydrolysis susceptibility. Comparatively, 83044-89-7 uses an octyl ester , significantly increasing lipid solubility and persistence in biological systems .
Functional Group Diversity: The acetylamino group in 122199-02-4 may reduce metabolic degradation compared to the free amino group in 945451-05-8, which could undergo rapid deamination . 156840-37-8 contains hydroxyl groups, enhancing hydrogen-bonding capacity and solubility but reducing membrane permeability .
Research Implications :
- Pharmacological Potential: The acetylamino and ethyl ester groups in 122199-02-4 suggest suitability as a prodrug or intermediate in drug synthesis, balancing stability and bioavailability.
- Industrial Applications : Compounds like 83044-89-7 with benzotriazole and tert-butyl groups are likely used in polymer stabilization, whereas the target compound’s structure lacks such functional moieties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzenepropanoic acid derivatives with acetylated side chains?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the acylation of the benzene ring using chloroacetyl chloride under Friedel-Crafts conditions . Subsequent coupling of the 4-(acetylamino)-1-oxobutyl group can be achieved via nucleophilic substitution or amidation reactions, followed by esterification with ethanol in the presence of H₂SO₄ as a catalyst . Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention time and peak symmetry should match reference standards .
- Spectroscopy : Confirm the ester group via FT-IR (C=O stretch at ~1730 cm⁻¹) and the aromatic/amide backbone using ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.1 ppm for acetyl methyl) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₈H₂₁ClN₂O₅, calculated m/z 388.1164) .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For stability studies, avoid prolonged exposure to light or acidic/basic conditions, as hydrolysis of the ester or amide groups may occur . Aqueous solubility can be enhanced using β-cyclodextrin inclusion complexes (tested via phase-solubility diagrams) .
Advanced Research Questions
Q. What strategies are effective in analyzing the compound’s metabolic pathways in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate the compound with rat liver microsomes (1 mg/mL protein) in PBS (pH 7.4) containing NADPH (1 mM) at 37°C. Quench reactions with ice-cold acetonitrile and analyze metabolites via UPLC-QTOF-MS .
- Metabolite Identification : Phase I metabolites (e.g., hydrolyzed ester or dechlorinated products) can be identified using fragmentation patterns (MS/MS) and compared to synthetic standards .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with potential targets (e.g., cyclooxygenase-2). The acetylated side chain may form hydrogen bonds with Arg120 and Tyr355, while the chloro-substituent enhances hydrophobic binding .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Ames Test : Use TA98 and TA100 strains ± S9 metabolic activation to evaluate mutagenicity. Discrepancies may arise from impurity profiles; thus, repeat tests with HPLC-purified batches .
- Cytotoxicity Assays : Compare IC₅₀ values in HepG2 and HEK293 cells using MTT assays. Contradictory results may stem from cell-specific metabolic activation or efflux pump expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
